5-Ethyl-5-methylhydantoin
Overview
Description
5-Ethyl-5-methylhydantoin, also known as 5-Ethyl-5-methyl-2,4-imidazolidinedione, is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of hydantoin and is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atoms in the imidazolidine ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-5-methylhydantoin can be synthesized through several methods. One common route involves the reaction of ethyl and methyl-substituted urea with glyoxylic acid. The reaction typically occurs under acidic conditions, leading to the formation of the hydantoin ring.
Industrial Production Methods: In industrial settings, this compound is often produced via the Bucherer-Bergs reaction, which involves the condensation of a cyanohydrin with ammonium carbonate. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of corresponding imidazolidinediones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazolidinediones.
Reduction: Amine derivatives.
Substitution: Functionalized hydantoins.
Scientific Research Applications
5-Ethyl-5-methylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including nociceptin/orphanin FQ analogues.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of amino acid precursors.
Medicine: Research has explored its potential use in treating radiation burns and preventing infections due to its biocidal properties.
Industry: It serves as a photosensitizer and is used in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methylhydantoin involves its interaction with various molecular targets. In biological systems, it can act as a precursor to amino acids, participating in metabolic pathways. Its biocidal properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
5-Methylhydantoin: Lacks the ethyl group, making it less hydrophobic compared to 5-Ethyl-5-methylhydantoin.
1-Methylhydantoin: Contains a methyl group at the nitrogen position, altering its reactivity and solubility.
5,5-Dimethylhydantoin: Has two methyl groups, providing different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which confer distinct hydrophobic and electronic characteristics. These properties influence its reactivity and make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-ethyl-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041368 | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5394-36-5 | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-5-METHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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